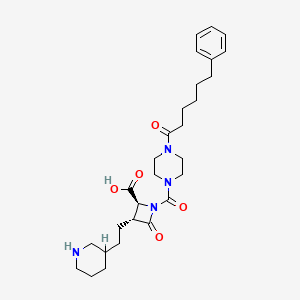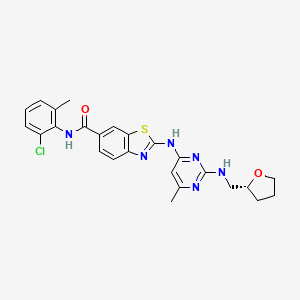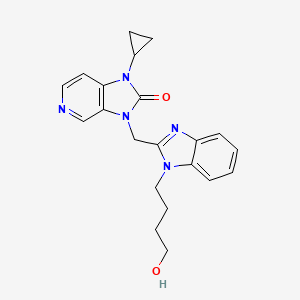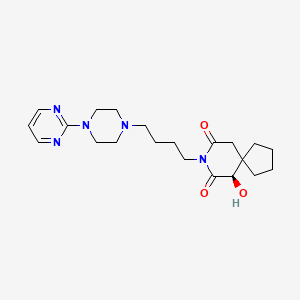![molecular formula C15H9BN2O3 B1667276 4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile CAS No. 906673-33-4](/img/structure/B1667276.png)
4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)phthalonitrile
Overview
Description
AN2898 is a boron-based phosphodiesterase-4 (PDE-4) inhibitor developed by Anacor Pharmaceuticals. It has been investigated for its potential therapeutic effects in treating mild-to-moderate atopic dermatitis, a chronic skin condition characterized by inflammation and itching .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AN2898 involves several steps, starting with the preparation of the boron-containing core structure. The key steps typically include:
Formation of the Boron Core: The boron core is synthesized through a series of reactions involving boronic acid derivatives.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of AN2898 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
AN2898 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the boron core.
Substitution: Substitution reactions can introduce different substituents to the core structure, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce boron-containing alcohols or amines.
Scientific Research Applications
Chemistry: As a PDE-4 inhibitor, AN2898 is used in research to study the inhibition of phosphodiesterase enzymes, which play a role in cellular signaling.
Biology: The compound is investigated for its effects on inflammatory pathways, making it relevant in studies of immune response and inflammation.
Medicine: AN2898 has shown promise in treating atopic dermatitis by reducing inflammation and itching. .
Industry: Potential applications in the pharmaceutical industry include the development of new topical treatments for skin diseases.
Mechanism of Action
AN2898 exerts its effects by inhibiting phosphodiesterase-4 (PDE-4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, AN2898 increases the levels of cAMP within cells, leading to reduced inflammation and immune response. This mechanism is particularly beneficial in treating inflammatory skin conditions like atopic dermatitis .
Comparison with Similar Compounds
Similar Compounds
AN2728: Another boron-based PDE-4 inhibitor developed by Anacor Pharmaceuticals, used for similar indications.
Crisaborole: A PDE-4 inhibitor used in the treatment of atopic dermatitis.
Roflumilast: A PDE-4 inhibitor used for chronic obstructive pulmonary disease (COPD).
Uniqueness of AN2898
AN2898 is unique due to its specific boron-based structure, which provides distinct pharmacological properties compared to other PDE-4 inhibitors. Its efficacy in treating atopic dermatitis with minimal adverse effects makes it a promising candidate for further development .
Properties
CAS No. |
906673-33-4 |
|---|---|
Molecular Formula |
C15H9BN2O3 |
Molecular Weight |
276.06 g/mol |
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2 |
InChI Key |
UBMGTTRDNUKZMT-UHFFFAOYSA-N |
SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Appearance |
Solid powder |
| 906673-33-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AN-2898; AN 2898; AN2898. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

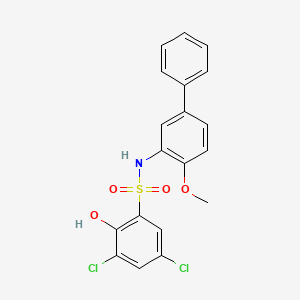
![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)
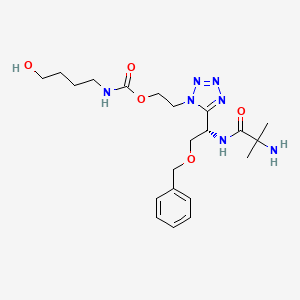
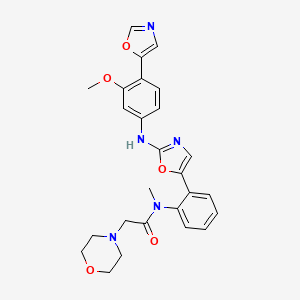
![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

